molecular formula C8H2F4S B15415711 4,5,6,7-Tetrafluoro-2-benzothiophene CAS No. 137676-35-8

4,5,6,7-Tetrafluoro-2-benzothiophene

Cat. No.: B15415711
CAS No.: 137676-35-8
M. Wt: 206.16 g/mol
InChI Key: HFLAKNFPIYXXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrafluoro-2-benzothiophene is a specialized fluorinated benzo[b]thiophene derivative offered for research and development purposes. This compound is part of a significant class of S-heterocycles recognized for their broad utility in diverse scientific domains, including pharmaceuticals, agrochemicals, and material science . The benzo[b]thiophene core is a known pharmacophore, and the strategic incorporation of fluorine atoms can dramatically alter a compound's properties, such as its metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in the design of new molecular entities . Researchers can leverage this compound as a key synthetic intermediate. While specific data on this exact molecule is limited, studies on analogous tetrahydro-benzo[b]thiophene structures have demonstrated potent biological activities, serving as modulators of nuclear receptors like RORγt for autoimmune and inflammatory diseases , and exhibiting significant antioxidant capacity by interacting with the Keap1 protein to combat oxidative stress . The presence of the fluorine atoms and the thiophene ring makes this compound a promising precursor for developing advanced materials and ligands. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

137676-35-8

Molecular Formula

C8H2F4S

Molecular Weight

206.16 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-2-benzothiophene

InChI

InChI=1S/C8H2F4S/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h1-2H

InChI Key

HFLAKNFPIYXXCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CS1)C(=C(C(=C2F)F)F)F

Origin of Product

United States

Q & A

What are the established synthetic routes for 4,5,6,7-Tetrafluoro-2-benzothiophene, and what are their key methodological steps?

Basic Research Question
The compound is synthesized via cyclization reactions using perfluoroarene precursors. A validated method involves reacting pentafluorobenzaldehyde with α-mercaptocarbonyl compounds, where the thiol group adds to the aldehyde, followed by cyclization to form the benzothiophene ring . Another approach employs multi-step sequences starting from hexafluorobenzene, involving nitration, reduction, and cyclization . Key steps include strict temperature control, use of anhydrous solvents (e.g., THF), and purification via column chromatography .

What characterization techniques are essential for confirming the structure and purity of this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for verifying fluorine substitution patterns and aromatic proton environments . Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves crystal packing and bond angles, particularly for derivatives . High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitors reaction progress and purity .

How can reaction conditions be optimized to improve the yield of this compound in cyclization reactions?

Advanced Research Question
Variables include catalyst selection (e.g., palladium complexes for cross-coupling ), solvent polarity (THF vs. DMF), and reaction duration (3–7 days for complete cyclization ). Increasing electrophilicity of the aldehyde precursor via electron-withdrawing groups (e.g., nitro) enhances thiol addition efficiency. Inert atmospheres (argon/nitrogen) prevent oxidation of intermediates .

What mechanistic insights explain the formation of the benzothiophene ring in fluorinated systems?

Advanced Research Question
The mechanism involves nucleophilic attack of the thiol on the aldehyde carbon, forming a thiohemiacetal intermediate. Subsequent dehydration and cyclization generate the thiophene ring. Fluorine substituents stabilize intermediates through electron-withdrawing effects, accelerating ring closure . Computational studies (DFT) can model transition states and regioselectivity influenced by fluorine positioning .

How do the electronic effects of fluorine substituents influence the compound’s reactivity in further transformations?

Advanced Research Question
Fluorine atoms deactivate the aromatic ring toward electrophilic substitution but enhance reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, the electron-deficient ring facilitates Suzuki-Miyaura couplings with boronic acids, enabling functionalization at specific positions . Fluorine’s inductive effect also increases oxidative stability, making the compound suitable for high-temperature reactions .

When encountering discrepancies in reported synthetic yields, what analytical approaches identify the source of variation?

Advanced Research Question
Compare reaction conditions (e.g., catalyst loading, solvent purity ) and characterize by-products via LC-MS or GC-MS. Trace moisture or oxygen can deactivate catalysts or promote side reactions, necessitating Karl Fischer titration or headspace gas analysis . Reproducibility tests under controlled atmospheres and standardized reagents are critical .

What strategies mitigate decomposition or side reactions during storage or functionalization of this compound?

Advanced Research Question
Store the compound under inert gases (argon) at low temperatures (-20°C) to prevent hydrolysis or oxidation . Use stabilizing additives (e.g., BHT) in solution phases. During functionalization, avoid protic solvents that may protonate intermediates, and employ scavengers (molecular sieves) to trap reactive by-products .

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